cyanopeptolin 954

Description

Properties

CAS No. |

866718-63-0 |

|---|---|

Molecular Formula |

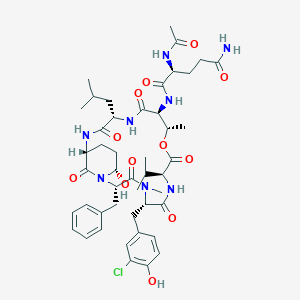

C46H63ClN8O12 |

Molecular Weight |

955.5 |

IUPAC Name |

(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide |

InChI |

InChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31+,32-,33-,34-,37-,38-,39-/m0/s1 |

InChI Key |

JECPFNPTJNKMMN-LJHWZSARSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanopeptolin 954; Cyanopeptolin-954; Cyanopeptolin954; |

Origin of Product |

United States |

Preparation Methods

Biomass Harvesting

Cyanobacterial cells are harvested via centrifugation or filtration after reaching late-log phase growth. Lyophilized biomass is preferred for stability during storage.

Solvent Extraction

The hydrophilic fraction is extracted using a methanol-water (7:3) mixture, followed by sonication and centrifugation to remove cell debris. This solvent system efficiently solubilizes cyanopeptolins while minimizing co-extraction of lipophilic contaminants.

Crude Fractionation

The extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning with ethyl acetate to remove non-polar impurities. Aqueous phases are lyophilized to obtain a crude peptide-enriched powder.

Purification Strategies

Reversed-Phase Chromatography

Initial purification employs reversed-phase flash chromatography (YMC-GEL ODS-A resin) with a stepwise methanol-water gradient (10–100% MeOH). Fractions are monitored at 220 nm for peptide detection.

Size-Exclusion Chromatography

Active fractions are further separated on Sephadex LH-20 columns using isocratic elution with methanol-water (1:1). This step removes high-molecular-weight contaminants and salts.

Preparative HPLC

Final purification utilizes preparative HPLC (Phenomenex Synergi Hydro-RP column) with trifluoroacetic acid (TFA) as an ion-pairing agent. Optimal resolution is achieved using acetonitrile-water gradients:

-

This compound : 1:3 acetonitrile/water + 0.1% TFA, flow rate 5 mL/min, retention time 34.0 min.

-

Nostopeptin BN920 (co-isolated): 1:2 acetonitrile/water + 0.1% TFA, retention time 52.0 min.

Analytical Validation

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, TOCSY, HSQC, HMBC) confirms the cyclic depsipeptide structure and stereochemistry. Key signals include:

-

Mass Spectrometry : High-resolution ESI-MS yields [M+H]<sup>+</sup> at m/z 956.42 (calculated for C<sub>46</sub>H<sub>63</sub>ClN<sub>8</sub>O<sub>12</sub>: 955.5 Da).

Purity Assessment

Analytical HPLC (C<sub>18</sub> column, 1 mL/min gradient) confirms >95% purity, with UV detection at 220 nm.

Data Table: Key Parameters in this compound Preparation

Challenges and Optimizations

-

Low Natural Abundance : this compound constitutes <0.01% of cellular dry weight, necessitating large-scale cultivation.

-

Structural Variants : Co-production of analogs like nostopeptin BN920 requires meticulous chromatographic separation.

-

Solvent Optimization : TFA enhances resolution but may necessitate post-purification desalting for biological assays .

Chemical Reactions Analysis

Hydrolysis Reactions

Cyanopeptolin 954 undergoes hydrolysis under acidic or basic conditions due to its ester and amide bonds. Key findings include:

- Acidic Hydrolysis : The ester bond in the depsipeptide structure is cleaved, yielding linear peptide fragments. This reaction is utilized in structural elucidation studies, as demonstrated by GC-MS analysis of hydrolysates .

- Basic Hydrolysis : Alkaline conditions promote saponification of ester linkages and cleavage of amide bonds, generating free amino acids and substituted phenolic compounds.

Table 1: Hydrolysis Products Identified via GC-MS

| Hydrolysis Condition | Major Products Detected |

|---|---|

| Acidic (HCl, 6M) | L-leucine, 3-chloro-N-Me-L-tyrosine, phenylalanine |

| Enzymatic (Chymotrypsin) | Bioactive fragments with retained inhibitory activity |

Enzymatic Cleavage

This compound interacts with proteases, though its role as an inhibitor modulates these reactions:

- Chymotrypsin Inhibition : Binds to chymotrypsin’s active site via substrate-like interactions, with an IC₅₀ of 45 nM . Despite this inhibition, prolonged exposure can lead to slow enzymatic cleavage at hydrophobic residues (e.g., phenylalanine) .

- Trypsin Interaction : Shows no direct cleavage by trypsin due to the absence of a basic residue (e.g., arginine) adjacent to the Ahp unit .

Table 2: Protease Inhibition Profiles

| Enzyme | IC₅₀ (μM) | Cleavage Observed? |

|---|---|---|

| Chymotrypsin | 0.045 | Yes (slow) |

| Trypsin | >50 | No |

| Elastase | >50 | No |

Stability Under Environmental Conditions

Environmental factors significantly influence its degradation:

- pH Sensitivity : Stable at neutral pH but degrades rapidly under extremes (pH <3 or >10), forming dechlorinated byproducts and linear peptides.

- Thermal Degradation : Decomposes above 60°C, with a half-life of <1 hour at 80°C.

Chlorine-Specific Reactions

The 3-chloro-4-hydroxyphenyl group participates in unique reactions:

- Photolytic Dechlorination : UV exposure induces chlorine loss, generating a hydroxylated tyrosine derivative .

- Microbial Dehalogenation : Cyanobacterial enzymes may catalyze reductive dechlorination under anaerobic conditions, though this pathway requires further validation .

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation:

- Quinone Formation : Reacts with strong oxidants (e.g., H₂O₂) to form quinone derivatives, altering bioactivity.

- Radical Scavenging : Demonstrates moderate antioxidant capacity in radical quenching assays, likely due to the phenolic moiety .

Biosynthetic Modifications

During biosynthesis by nonribosomal peptide synthetases (NRPS):

- Ester Bond Formation : Catalyzed by a thioesterase domain via lactonization between Thr and Ala residues .

- Post-Assembly Hydroxylation : Cytochrome P450 enzymes hydroxylate proline residues, later cyclized to 3-amino-6-hydroxy-2-piperidone (Ahp) .

Key Research Insights

Scientific Research Applications

Enzyme Inhibition

Cyanopeptolin 954 exhibits strong inhibitory activity against serine proteases, particularly chymotrypsin and trypsin. The compound has an IC50 value of 45 nM against chymotrypsin, indicating its potency as a protease inhibitor . This characteristic positions this compound as a potential lead compound for developing therapeutic agents targeting diseases where serine proteases play a crucial role.

Table 1: Enzyme Inhibition Potency of this compound

| Enzyme | IC50 Value (nM) |

|---|---|

| Chymotrypsin | 45 |

| Trypsin | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyanopeptolins, including this compound. In vitro assays demonstrated that cyanopeptolins with specific amino acid configurations significantly reduced cell viability in human cervical cancer (HeLa) cells. For instance, cyanopeptolin variants containing leucine showed cytotoxic effects, with reductions in cell viability reaching up to 97.6% at certain concentrations .

Case Study: Cytotoxic Effects on HeLa Cells

- Compound: this compound

- Cell Line: HeLa (human cervical cancer)

- Concentration: 200 µg/mL

- Result: Cell viability reduced by significant percentages (up to 97.6% for certain variants).

The structural diversity of cyanopeptolins contributes to their varied biological activities. Research indicates that modifications in amino acid composition can enhance or alter their inhibitory effects against different proteases and their cytotoxicity against cancer cells . For example, the presence of specific residues such as leucine or phenylalanine has been associated with enhanced activity against chymotrypsin and elastase.

Table 2: Structural Variants and Their Activities

| Variant | Amino Acid Composition | Activity Against Chymotrypsin | Activity Against HeLa Cells |

|---|---|---|---|

| This compound | L-Leucine, L-Phenylalanine | Strong | Significant reduction |

| CP949 | L-Leucine | Moderate | High reduction |

| CP978 | Free Arginine | Not specified | Moderate reduction |

Pharmaceutical Potential

Due to their ability to inhibit serine proteases and exhibit cytotoxicity towards cancer cells, cyanopeptolins are being explored as potential pharmaceutical agents. Their structural features allow for targeted modifications that could enhance efficacy and reduce side effects in therapeutic applications .

Research Implications

- Target Diseases: Cancer, metabolic disorders.

- Mechanism of Action: Protease inhibition leading to disrupted cellular processes.

Biotechnological Applications

Cyanobacterial peptides like this compound are also being investigated for their biotechnological applications, including their use as natural pesticides or antimicrobial agents due to their bioactive properties . The ability to inhibit specific enzymes can be harnessed in agricultural settings to develop biopesticides that target pest-specific enzymes without harming beneficial organisms.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Cyanopeptolin 954 and Related Compounds

Key Differences :

- Halogenation: CP954 is distinguished by a chlorine atom on Tyr (pos. 7), absent in Nostopeptin 920 and Cyanopeptolin 963A .

- Amino Acid Substitutions: CP963A replaces a basic residue with L-Tyr (pos. 3), reducing chymotrypsin inhibition potency (IC50 = 0.9 µM vs. 45 nM for CP954) .

- Biosynthetic Flexibility : Gene clusters (e.g., oci, mcn) exhibit recombination events, enabling strain-specific modifications (e.g., sulfate addition in Oscillapeptin G) .

Bioactivity Profiles

Table 2: Enzyme Inhibition and Selectivity

Functional Insights :

- Potency: Nostopeptin 920 (IC50 = 31 nM) slightly outperforms CP954 (IC50 = 45 nM) despite structural similarities, suggesting minor residues (e.g., amide bond configuration) fine-tune activity .

- Environmental Adaptation : CP954’s chlorine moiety may confer ecological advantages, such as resistance to enzymatic degradation in low-phosphorus environments .

Environmental Modulation :

- Phosphorus Limitation: Upregulates CP954 and Nostopeptin 920 in Microcystis NIVA Cya 43, optimizing nitrogen utilization .

- Temperature: Cyanopeptolin A (structurally related to CP954) shows less thermal sensitivity than microcystins, maintaining stable intracellular levels up to 35°C .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural elucidation of cyanopeptolin 954?

- Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to determine the peptide backbone, cyclic structure, and post-translational modifications. Compare spectral data with known cyanopeptolins (e.g., retention time in HPLC, fragmentation patterns in MS/MS) . For novel variants, X-ray crystallography may resolve ambiguous stereochemistry, provided sufficient crystalline material is available .

Q. How can researchers optimize extraction protocols for this compound from cyanobacterial biomass?

- Answer : Employ a combination of solvent extraction (e.g., methanol:water:acetic acid, 90:9:1 v/v) followed by solid-phase extraction (SPE) using C18 cartridges. Validate recovery rates via spiked samples and LC-MS quantification. Note that extraction efficiency varies with cyanobacterial strain and growth phase .

Q. What statistical approaches are suitable for analyzing bioactivity data (e.g., protease inhibition) of this compound?

- Answer : Use dose-response curves to calculate IC50 values with nonlinear regression models (e.g., GraphPad Prism). Apply ANOVA for multi-group comparisons, ensuring post-hoc corrections (e.g., Tukey’s test) to address false positives. Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity profiles of this compound across studies?

- Answer : Conduct a systematic meta-analysis comparing experimental conditions (e.g., enzyme sources, assay pH, purity of compounds). For example, conflicting IC50 values for serine protease inhibition may arise from differences in enzyme isoforms or assay buffers. Replicate key experiments under standardized protocols and perform sensitivity analyses to identify confounding variables .

Q. What strategies are effective for designing target-specific bioassays to study this compound’s mechanism of action?

- Answer : Combine in silico docking (e.g., AutoDock Vina) with functional assays. For protease targets, use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to monitor real-time inhibition. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate results with CRISPR-edited cell lines lacking the target enzyme .

Q. How can multi-omics data (genomics, metabolomics) be integrated to explore this compound biosynthesis in cyanobacteria?

- Answer : Perform genome mining to identify nonribosomal peptide synthetase (NRPS) gene clusters. Correlate transcriptomic data (RNA-seq) with metabolomic profiles (LC-MS/MS) under varying environmental stressors (e.g., nitrogen limitation). Use network analysis tools (e.g., Cytoscape) to map biosynthetic pathways and regulatory nodes .

Data Contradiction and Validation

Q. What steps ensure reproducibility when quantifying this compound in environmental samples?

- Answer :

-

Calibration : Use matrix-matched standards to account for environmental interferences.

-

Quality Control : Include blanks, replicates, and certified reference materials (CRMs) in each batch.

-

Instrumentation : Validate LC-MS/MS parameters (e.g., collision energy, ion ratio stability) across runs .

Table 1 : Example recovery rates for this compound in spiked water samples.

Matrix Spiked Concentration (µg/L) Recovery (%) RSD (%) Freshwater 10 92.3 4.1 Marine 10 85.7 6.8

Q. How do researchers address discrepancies in this compound’s ecological roles (e.g., allelopathy vs. quorum sensing)?

- Answer : Design co-culture experiments with competing phytoplankton (e.g., Microcystis vs. Chlamydomonas) and quantify growth inhibition via cell counts or chlorophyll-a measurements. Use gene knockout mutants to isolate specific signaling pathways. Contextualize findings with field data on cyanopeptolin concentrations and microbial community dynamics .

Methodological Frameworks

-

PICO Framework for hypothesis-driven studies:

-

FINER Criteria for evaluating research questions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.